molecular formula C8H8ClNO4S B2421718 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride CAS No. 170928-54-8

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2421718
CAS No.: 170928-54-8
M. Wt: 249.67
InChI Key: YDIBDPUZGPJXMX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which also contains two methyl groups and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,4-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also includes purification steps to remove any impurities and by-products formed during the reaction .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. The nitro group on the benzene ring further enhances the electrophilicity of the compound, making it a versatile reagent in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents provides a unique reactivity profile, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2,4-dimethyl-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(15(9,13)14)6(2)8(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIBDPUZGPJXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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